2-Ethylhexyl 3-mercaptopropionate

Descripción

Historical Context and Evolution of Thiol-Functionalized Esters in Polymer Science

The journey of thiol-functionalized esters in polymer science is intrinsically linked to the broader history of chain transfer agents. The concept of chain transfer was first introduced to explain the discrepancy between the predicted and observed molecular weights of polymers. researchgate.netrsc.org Mercaptans, or thiols, were quickly identified as highly effective chain transfer agents (CTAs) due to the relatively weak sulfur-hydrogen bond, which can readily donate a hydrogen atom to a growing polymer radical, thereby terminating that chain and initiating a new one. researchgate.netgoogle.comhaihangchem.commyskinrecipes.com This allows for precise control over the molecular weight of the resulting polymer. google.com

Initially, simple alkyl mercaptans like dodecyl mercaptan were widely used. rsc.org However, these lower molecular weight thiols are often characterized by strong, unpleasant odors and can exhibit high volatility. This led to the exploration of higher molecular weight and functionalized thiols to mitigate these issues while retaining the desired chain transfer activity.

The development of thiol-functionalized esters, such as 2-Ethylhexyl 3-mercaptopropionate (B1240610), marked a significant advancement. These compounds offered a solution to the odor problem associated with more volatile thiols and provided additional functionalities. conicet.gov.ar The ester group could influence the solubility and compatibility of the CTA within different polymerization systems and could also be used to introduce specific functionalities into the polymer chain ends. The evolution of these esters has been driven by the increasing demand for polymers with highly controlled architectures and specific end-group functionalities for advanced applications. rsc.org

Significance of 2-Ethylhexyl 3-mercaptopropionate in Contemporary Chemical Research

In contemporary chemical research, this compound has emerged as a versatile and valuable tool, primarily owing to its dual functionality. haihangchem.comjinbangch.com Its significance is particularly pronounced in two major areas: polymer chemistry and organic synthesis.

In polymer chemistry , it is extensively used as a chain transfer agent in free-radical polymerizations. haihangchem.commyskinrecipes.comspecialchem.com Its role is crucial in regulating the molecular weight and narrowing the molecular weight distribution of a wide array of polymers, including acrylic resins and styrenics. google.comjinbangch.com This control over polymer architecture is fundamental to tailoring the macroscopic properties of materials, such as their mechanical strength and processability. Furthermore, the thiol group of this compound actively participates in thiol-ene "click" chemistry . This highly efficient and orthogonal reaction allows for the formation of poly(thio-ether) networks and the synthesis of functional polymer nanoparticles. mdpi.comvulcanchem.com The reaction's insensitivity to oxygen and rapid, solvent-free nature make it an attractive method for creating cross-linked materials and for surface functionalization. mdpi.com

In the realm of organic synthesis , this compound serves as a practical and effective thiol surrogate . researchgate.netacs.org Many organic reactions, particularly palladium-catalyzed cross-coupling reactions, are sensitive to free thiols which can poison the catalyst. ucl.ac.uk By using this compound, the thiol functionality is effectively "protected" as a thioether, which is more tolerant of the reaction conditions. researchgate.netacs.org The desired thiol can then be readily deprotected under mild basic conditions. acs.org This strategy has been successfully employed in the synthesis of complex molecules, including benzothiazoles and functionalized porphyrins. researchgate.netacs.org Its low odor compared to many other thiols further enhances its appeal in a laboratory setting. conicet.gov.ar

Interdisciplinary Relevance: Bridging Organic Synthesis, Polymer Chemistry, and Materials Science

The applications of this compound seamlessly bridge the disciplines of organic synthesis, polymer chemistry, and materials science. The ability to precisely control polymer properties through its function as a chain transfer agent directly impacts the development of new materials . For instance, it is used in the manufacture of polymers for coatings, where it can improve adhesion and corrosion resistance. jinbangch.com

The use of this compound in thiol-ene chemistry further exemplifies its interdisciplinary nature. This "click" reaction is a cornerstone of modern materials science, enabling the creation of well-defined polymer networks for applications ranging from biocompatible materials to advanced electronic materials. mdpi.comnih.gov For example, thiol-ene photopolymerization can be used to create spherical polymer nanoparticles with reactive thiol groups on their surface, which can then be further functionalized for applications in drug delivery or biophotonics. mdpi.com

Moreover, its role as a thiol surrogate in organic synthesis facilitates the creation of novel molecules that can be used as building blocks for new materials. The synthesis of functionalized porphyrins, for example, opens up possibilities for creating new photosensitizers or materials with unique optoelectronic properties. researchgate.netacs.org The development of spiropyran molecular junctions for potential use in nanoscale molecular electronics also highlights the compound's contribution to cutting-edge materials science research. acs.org

The journey of a molecule like this compound from a synthetic tool to a key component in the fabrication of advanced materials underscores the synergistic relationship between fundamental chemical research and applied materials science.

Interactive Data Tables

Below are tables summarizing the key properties and applications of this compound based on the discussed research findings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H22O2S | jinbangch.comchemdad.com |

| Molecular Weight | 218.36 g/mol | jinbangch.comchemdad.com |

| Appearance | Colorless to light yellow transparent liquid | jinbangch.comchemicalbook.com |

| Boiling Point | 285.9 ± 23.0 °C (Predicted) | jinbangch.comchemdad.com |

| Density | 0.96 g/cm³ | chemdad.com |

| Refractive Index | 1.4590 to 1.4610 | jinbangch.comchemdad.com |

| Flash Point | 125 °C | jinbangch.comchemdad.com |

| Water Solubility | Insoluble | jinbangch.comchemdad.com |

Table 2: Research Applications of this compound

| Field of Application | Specific Use | Significance | Source |

|---|---|---|---|

| Polymer Chemistry | Chain Transfer Agent | Controls molecular weight and improves polymer properties. | google.comhaihangchem.commyskinrecipes.comspecialchem.com |

| Polymer Chemistry | Monomer in Thiol-Ene Reactions | Synthesis of cross-linked polymers and functional nanoparticles. | mdpi.comvulcanchem.com |

| Organic Synthesis | Thiol Surrogate | Enables use of thiol functionality in catalyst-sensitive reactions. | researchgate.netacs.orgacs.org |

| Materials Science | Coatings | Enhances adhesion and corrosion resistance. | jinbangch.com |

| Materials Science | Electronic Materials | Component in the synthesis of molecules for molecular electronics. | acs.org |

| Biomaterials | Bioconjugation | Potential for creating functionalized polymers for biological applications. | researchgate.netwarwick.ac.uk |

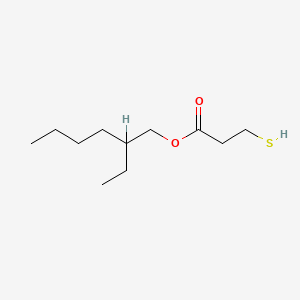

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethylhexyl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2S/c1-3-5-6-10(4-2)9-13-11(12)7-8-14/h10,14H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUODCTNNAKSRHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30866151 | |

| Record name | Propanoic acid, 3-mercapto-, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless to pale yellow liquid; Sweet penetrating aroma | |

| Record name | 2-Ethylhexyl 3-mercaptopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1916/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Ethylhexyl 3-mercaptopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1916/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.964-0.970 (20°) | |

| Record name | 2-Ethylhexyl 3-mercaptopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1916/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

50448-95-8 | |

| Record name | 2-Ethylhexyl 3-mercaptopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50448-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl 3-mercaptopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050448958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-mercapto-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3-mercapto-, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl 3-mercaptopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL 3-MERCAPTOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW5186THXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Methodological Advancements for 2 Ethylhexyl 3 Mercaptopropionate

Esterification Reactions in the Synthesis of 2-Ethylhexyl 3-mercaptopropionate (B1240610)

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental and widely used method for producing 2-Ethylhexyl 3-mercaptopropionate.

Acid-Catalyzed Esterification for Industrial Scale Production

For industrial-scale production, the direct esterification of 3-mercaptopropionic acid with 2-ethylhexanol is commonly employed. dergipark.org.tr This reaction is typically catalyzed by a strong acid to achieve a viable reaction rate. dergipark.org.tr Both homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid (p-TSA), and heterogeneous catalysts, like acidic ion-exchange resins, are utilized in these processes. dergipark.org.trrsc.org The choice of catalyst is critical as it influences not only the reaction speed but also the formation of byproducts and the ease of separation. dergipark.org.trrsc.org While homogeneous catalysts can lead to corrosion and disposal issues, solid acid catalysts offer advantages such as easier separation from the reaction mixture and potential for regeneration. dergipark.org.trresearchgate.net

Optimization of Reaction Parameters: Temperature, Molar Ratios, and Catalyst Concentration

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. Key variables that are manipulated include reaction temperature, the molar ratio of reactants, and the concentration of the catalyst.

Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to undesirable side reactions and product degradation. The optimal temperature is a balance between achieving a fast reaction and maintaining product integrity. researchgate.net

Molar Ratios: Utilizing an excess of one reactant, typically the alcohol (2-ethylhexanol), can shift the reaction equilibrium towards the product side, thereby increasing the conversion of the carboxylic acid (3-mercaptopropionic acid). nih.govresearchgate.net

Catalyst Concentration: The concentration of the acid catalyst directly impacts the reaction rate. rsc.orgnih.gov However, an increased catalyst concentration can also promote the formation of unwanted byproducts, such as thioesters, which can reduce the purity of the final product. rsc.orgnih.gov Therefore, finding the optimal catalyst concentration is crucial for achieving high purity. rsc.org

A study on the synthesis of a trifunctional mercaptoester highlighted the critical role of catalyst concentration. It was found that as the concentration of the p-TSA catalyst increased, the purity of the desired product decreased due to the increased formation of thioester-based side-products. rsc.orgnih.gov

Table 1: Illustrative Optimization of Esterification Parameters

Reactive Distillation Techniques for Enhanced Yield and Purity

Reactive distillation (RD) is an advanced process intensification technique that combines chemical reaction and product separation in a single unit. mdpi.com This method offers several advantages over traditional batch processes, including increased energy efficiency, reduced waste, and higher product yields. mdpi.comresearcher.life In the context of this compound synthesis, reactive distillation can be particularly effective.

By continuously removing water, a byproduct of the esterification reaction, the reaction equilibrium is shifted towards the formation of the ester, leading to higher conversion rates. researchgate.net The simultaneous separation of the product from the reactants and catalyst can also improve purity and reduce the need for downstream purification steps. researchgate.net The use of a dividing wall column in reactive distillation systems can further reduce costs compared to conventional setups. researcher.life

Alternative Synthetic Methodologies for this compound

While direct esterification is a common route, alternative synthetic methods are also being explored for the production of this compound, driven by the need for milder reaction conditions and improved sustainability.

Transesterification Approaches

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This method can be used to synthesize this compound by reacting a simple ester of 3-mercaptopropionic acid (e.g., methyl 3-mercaptopropionate) with 2-ethylhexanol. masterorganicchemistry.com Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com

A key advantage of transesterification is that it can often be carried out under milder conditions than direct esterification. For instance, a study on the synthesis of palm-based ethylhexyl ester via transesterification demonstrated that high yields (98%) could be achieved in a short reaction time (less than 30 minutes) at a relatively low temperature (70°C) under vacuum. nih.govcsic.es The use of vacuum helps to remove the lower-boiling alcohol byproduct (in this case, methanol), driving the reaction to completion. nih.gov

Table 2: Comparison of Synthetic Methodologies

Enzymatic Synthesis and Biocatalysis for Sustainable Production

The use of enzymes as catalysts (biocatalysis) in chemical synthesis is a rapidly growing field, offering a more sustainable alternative to traditional chemical methods. nih.gov Enzymatic synthesis is characterized by its high selectivity and operation under mild reaction conditions, which can lead to higher purity products and reduced energy consumption. nih.gov

For the synthesis of esters like this compound, lipases are commonly used enzymes. nih.gov For example, immobilized lipase (B570770) from Candida antarctica (Novozym® 435) has been successfully used to catalyze the esterification of ferulic acid with 2-ethylhexanol, achieving a molar conversion of 98% under optimized conditions. researchgate.net This demonstrates the potential of enzymatic routes for the efficient and environmentally friendly production of similar esters. While challenges such as enzyme cost and stability remain, ongoing research in biocatalysis is focused on overcoming these limitations to make enzymatic synthesis a more widespread industrial reality. nih.gov

Purification and Characterization of Synthetic this compound

The synthesis of this compound, while efficient, yields a crude product that necessitates rigorous purification to remove unreacted starting materials, catalysts, and by-products. Subsequent characterization is essential to confirm the identity, structure, and purity of the final product. Commercially, this compound is available as a high-purity, distilled product, underscoring the importance of the purification process. thegoodscentscompany.com

Purification of this compound

Achieving high purity, often greater than 98.0% as determined by Gas Chromatography (GC), is critical for the applications of this compound. tcichemicals.comtcichemicals.com The primary method for purifying mercaptopropionate esters is distillation, which effectively separates the desired product from less volatile impurities. The process often involves multiple steps to ensure the removal of all contaminants.

Research Findings on Purification:

While specific research detailing the purification of this compound is limited, general procedures for mercaptopropionic acid and its esters provide a framework. The synthesis of related mercaptoesters, such as trimethylolpropane-tris(3-mercaptopropionate), involves distilling water produced during the esterification reaction to drive the reaction to completion and begin the purification process. nih.gov

Post-synthesis, a typical purification sequence for similar esters involves several steps:

Neutralization and Washing: The crude product may be washed with an aqueous solution, such as sodium hydroxide, to remove any acidic catalysts (e.g., p-toluenesulfonic acid) and unreacted 3-mercaptopropionic acid. google.com This is followed by washing with water until the product is neutral. google.com

Solvent Removal: If the synthesis is performed in a solvent, it is removed, typically under reduced pressure.

Distillation: The final and most crucial step is vacuum distillation. This separates the high-boiling this compound from any remaining non-volatile impurities. The product is described as a "distilled quality product," indicating this is a standard industrial practice. thegoodscentscompany.com

The effectiveness of the purification process is paramount, as impurities can affect the product's stability, reactivity, and performance in its end-use applications.

Characterization of Synthetic this compound

The identity and purity of synthesized this compound are confirmed through a combination of physical property measurements and spectroscopic analysis. The compound is typically a clear, colorless to pale yellow liquid with a characteristic sweet, penetrating aroma. nih.gov

Physical and Chemical Properties:

The physical properties of this compound are key indicators of its identity.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₂S | scbt.com |

| Molecular Weight | 218.36 g/mol | scbt.com |

| Appearance | Clear colourless to pale yellow liquid | nih.gov |

| Specific Gravity | 0.964 to 0.970 @ 20°C | thegoodscentscompany.com |

| Refractive Index | 1.458 to 1.464 @ 20.00 °C | thegoodscentscompany.com |

| Flash Point | 148.33 °C (299.00 °F) | thegoodscentscompany.com |

| Solubility | Practically insoluble in water; Soluble in ethanol | nih.gov |

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. Data is available from various sources, including a spectrum from a BRUKER AC-300 instrument. nih.gov

¹H NMR Spectrum: The proton NMR spectrum provides information on the different types of hydrogen atoms in the molecule and their neighboring environments. chemicalbook.com

¹³C NMR Spectrum: The carbon-13 NMR spectrum confirms the carbon backbone of the molecule. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum for this compound is typically obtained on a neat sample in a capillary cell. nih.gov

| Functional Group | Characteristic Absorption (cm⁻¹) |

| S-H (thiol) | Weak absorption around 2550-2600 cm⁻¹ |

| C=O (ester) | Strong absorption around 1735-1750 cm⁻¹ |

| C-O (ester) | Absorption in the 1150-1250 cm⁻¹ region |

| C-H (alkane) | Absorptions around 2850-2960 cm⁻¹ |

Mechanistic Investigations of 2 Ethylhexyl 3 Mercaptopropionate in Polymerization Processes

Role of 2-Ethylhexyl 3-mercaptopropionate (B1240610) as a Chain Transfer Agent (CTA)

In radical polymerization, a chain transfer agent provides a mechanism for a growing polymer chain to terminate, and in turn, initiates a new polymer chain. fiveable.me This process occurs through the transfer of an atom, typically hydrogen, from the CTA to the active radical center of the propagating polymer chain. 2-Ethylhexyl 3-mercaptopropionate, which contains a thiol group (-SH), is an effective CTA because the sulfur-hydrogen bond is relatively weak and susceptible to abstraction by the growing polymer radical. researchgate.netbldpharm.com

Emulsion polymerization is a widely used industrial process for producing a variety of polymers. google.com The use of CTAs like this compound in these systems is critical for achieving polymers with desired molecular weights and distributions. google.com Research has shown that 3-mercaptopropionate esters, including the 2-ethylhexyl variant, are effective in controlling the molecular weight of acrylic polymers during emulsion polymerization. google.com

A study on the emulsion polymerization of a monomer mixture of ethyl acrylate (B77674), methyl methacrylate, and methacrylic acid demonstrated the efficacy of 3-mercaptopropionate esters as CTAs. While a control polymerization without a CTA resulted in a polymer with a weight-average molecular weight (Mw) of 411,000, the introduction of butyl 3-mercaptopropionate, a similar ester, at a concentration of 0.5% (by weight of monomers) reduced the Mw to 66,000. Increasing the CTA concentration to 1.0% further decreased the Mw to 39,000. google.com

Data from a patent highlights the effect of this compound on the molecular weight of an acrylic terpolymer. The results clearly indicate that as the concentration of the CTA increases, both the weight-average and number-average molecular weights decrease significantly.

Table 1: Effect of this compound on Polymer Molecular Weight Data derived from a study on acrylic terpolymer emulsion polymerization.

| Run | CTA Concentration (% by weight) | Weight-Average Molecular Weight (Mw) | Number-Average Molecular Weight (Mn) |

| 1 | 0.0 | 411,000 | 124,000 |

| 2 | 0.5 (Butyl 3-mercaptopropionate) | 66,000 | 41,000 |

| 3 | 1.0 (Butyl 3-mercaptopropionate) | 39,000 | 26,000 |

Note: Data for runs 2 and 3 use Butyl 3-mercaptopropionate as a representative 3-mercaptopropionate ester to illustrate the trend, as presented in the source. google.com

Beyond simply reducing the average molecular weight, this compound also plays a crucial role in narrowing the molecular weight distribution (MWD) of the resulting polymer. The MWD is often characterized by the polydispersity index (PDI), which is the ratio of the weight-average molecular weight to the number-average molecular weight (Mw/Mn). A PDI value closer to 1.0 indicates a narrower distribution, meaning the polymer chains are more uniform in length.

The use of 3-mercaptopropionate esters has been shown to produce polymers with significantly lower PDI values compared to polymerizations conducted without a CTA. google.com This indicates excellent molecular weight control. For instance, in the previously mentioned study, the PDI was reduced from 3.3 in the absence of a CTA to as low as 1.51 with the addition of a mercaptopropionate ester. google.com This ability to produce polymers with a narrower MWD is beneficial for achieving consistent material properties and improved processability. dtic.mil

Table 2: Effect of 3-Mercaptopropionate Esters on Molecular Weight Distribution (PDI) Data derived from a study on acrylic terpolymer emulsion polymerization.

| Run | CTA Concentration (% by weight) | Mw | Mn | Polydispersity Index (PDI = Mw/Mn) |

| 1 | 0.0 | 411,000 | 124,000 | 3.3 |

| 2 | 0.5 (Butyl 3-mercaptopropionate) | 66,000 | 41,000 | 1.6 |

| 3 | 1.0 (Butyl 3-mercaptopropionate) | 39,000 | 26,000 | 1.5 |

Note: Data for runs 2 and 3 use Butyl 3-mercaptopropionate as a representative 3-mercaptopropionate ester to illustrate the trend, as presented in the source. google.com

The efficiency of a CTA is quantified by its chain transfer constant (CX), which is a ratio of the rate constant for the chain transfer reaction (kfX) to the rate constant for polymer propagation (kp).

The chain transfer constant, CX (often denoted as Ctr), is a critical parameter for understanding and modeling polymerization kinetics. fiveable.me It represents the relative reactivity of the growing polymer radical towards the chain transfer agent compared to the monomer. A higher CX value signifies a more efficient CTA.

The determination of CX is typically achieved using the Mayo equation, which relates the number-average degree of polymerization (DPn) to the concentrations of the monomer ([M]) and the chain transfer agent ([S]):

1⁄DPn = (1⁄DPn)0 + CX * [S]⁄[M]

Where (DPn)0 is the degree of polymerization in the absence of the CTA. By conducting a series of polymerizations with varying ratios of [S]/[M] and plotting 1/DPn against this ratio, the chain transfer constant CX can be determined from the slope of the resulting line (a "Mayo plot").

While the specific chain transfer constant for this compound is not widely reported in readily available literature for various monomer systems, the methodology for its determination is well-established. For comparison, the chain transfer constant for n-dodecyl mercaptan, another common thiol CTA, in styrene (B11656) polymerization is known to be significant, indicating its high efficiency. nih.gov The reactivity of this compound would similarly depend on the specific monomer system (e.g., styrenes, acrylates, methacrylates) due to the differing reactivities of the corresponding polymer radicals.

In emulsion polymerization, the reaction system is heterogeneous, consisting of an aqueous phase and polymer particles swollen with monomer. The kinetics of reactions, including chain transfer, can be influenced by the diffusion of reactants between these phases. A diffusion-controlled reaction is one where the reaction rate is limited by the rate at which the reactants can transport through the medium to encounter each other. fiveable.memdpi.com

The viscosity of the polymer particles and the partitioning of the CTA between the aqueous and organic phases can affect the chain transfer process. If this compound has low water solubility, it will primarily reside within the monomer-swollen polymer particles where polymerization occurs. The rate of the chain transfer reaction would then depend on the diffusion of the CTA within these viscous particles to the active site of a growing polymer chain. Factors such as temperature, which affects both diffusion coefficients and reaction rate constants, and the viscosity of the medium play a crucial role. fiveable.me An increase in the viscosity inside the polymer particles can slow down the diffusion of the CTA, potentially reducing its apparent reactivity compared to a homogeneous bulk or solution polymerization. fiveable.me The fundamental theory of diffusion-controlled reactions, first described by Smoluchowski, provides the basis for understanding these limitations on reaction rates in condensed phases. mdpi.com

Mechanistic Implications of CTA Reactivity on Polymerization Rate

When this compound is utilized as a chain transfer agent (CTA) in polymerization, it introduces a pathway for the growing polymer radical to abstract a hydrogen atom from the thiol group (-SH). This event terminates the existing polymer chain and simultaneously generates a new thiyl radical (R-S•). This newly formed thiyl radical can then initiate a new polymer chain, effectively transferring the growth process.

Integration of this compound in "Click Chemistry" Applications

This compound is a valuable component in "click chemistry," a class of reactions known for their high efficiency, reliability, and specificity. wikipedia.org Its utility stems from the reactive thiol group, which can participate in two primary types of click reactions: thiol-ene and thiol-yne chemistry. These reactions are prized for their ability to form carbon-sulfur bonds under mild conditions, often initiated by light (photopolymerization) or a catalyst. wikipedia.orgnih.gov This makes this compound a versatile building block for creating complex polymer architectures and functional materials.

Thiol-Ene Chemistry with this compound

The thiol-ene reaction is a cornerstone of click chemistry, involving the addition of a thiol group across a carbon-carbon double bond (an ene). wikipedia.org this compound serves as the thiol component in these reactions. The process is typically initiated by radicals and proceeds via a step-growth mechanism, which allows for the formation of highly uniform and homogenous polymer networks. wikipedia.orgradtech.org This reaction is advantageous due to its rapid rates, high yields, and relative insensitivity to oxygen, a common inhibitor in other radical polymerizations. radtech.orgmdpi.com

In the context of photopolymerization, the thiol-ene reaction with this compound is initiated by the absorption of light by a photoinitiator. This generates initial radicals that abstract a hydrogen atom from the thiol group of the this compound, creating a thiyl radical. nih.gov

The mechanism proceeds as follows:

Initiation: A photoinitiator generates a radical upon exposure to UV light.

Chain Transfer: The initiator radical abstracts the labile hydrogen from the thiol group of this compound, forming a thiyl radical (RS•).

Propagation: The thiyl radical adds to an ene (C=C) functional group in an anti-Markovnikov fashion, creating a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and creating the thioether linkage. wikipedia.org

The kinetics of this process are generally very fast. radtech.org The reaction follows a step-growth kinetic profile, where the polymer chains grow in a slow, controlled manner, which contrasts with the rapid, often uncontrolled chain-growth of acrylate polymerizations. radtech.org This leads to delayed gelation and reduced shrinkage stress in the resulting polymer. The rate of polymerization is influenced by factors such as light intensity, photoinitiator concentration, and the specific structure of the ene co-monomer. researchgate.net

Table 1: Key Kinetic Features of Thiol-Ene Photopolymerization

| Feature | Description | Implication |

| Mechanism | Radical-mediated step-growth addition. wikipedia.orgradtech.org | Formation of homogeneous networks, delayed gel point. radtech.org |

| Initiation | Typically UV light with a photoinitiator. nih.gov | Rapid curing at ambient temperatures. wikipedia.org |

| Oxygen Sensitivity | Low sensitivity compared to acrylate systems. radtech.orgmdpi.com | Ability to polymerize under ambient conditions without extensive inerting. wikipedia.org |

| Kinetics | Generally first-order reaction kinetics. researchgate.net | Predictable and controllable polymerization rate. |

| Byproducts | No byproducts are formed. wikipedia.org | High atom economy, clean reaction. |

When this compound is reacted with multifunctional "ene" monomers (molecules with two or more double bonds), a cross-linked three-dimensional network is formed, known as a poly(thioether) network. The thioether (-S-) linkages are formed during the thiol-ene addition step. wikipedia.org

The structure and properties of these networks are highly tunable. By varying the functionality (the number of thiol or ene groups per molecule) and the chemical structure of the reactants, properties such as crosslink density, glass transition temperature (Tg), and mechanical strength can be precisely controlled. The step-growth nature of the thiol-ene polymerization ensures that the network forms uniformly, avoiding the high shrinkage and stress associated with chain-growth polymerizations like those of acrylates. radtech.org This homogeneity is a significant advantage for applications requiring predictable material performance. wikipedia.org

High Internal Phase Emulsions (HIPEs) are concentrated emulsions where the internal (dispersed) phase volume fraction exceeds 74%. acs.org When the continuous phase of a HIPE, containing monomers, is polymerized, the resulting porous material is called a polyHIPE. nih.govnih.gov

This compound can be incorporated into the continuous phase of a HIPE formulation along with multifunctional ene monomers. The subsequent thiol-ene photopolymerization locks the emulsion structure in place, creating a porous poly(thioether) monolith. In these systems, this compound, often in conjunction with other monomers like 2-ethylhexyl acrylate (EHA) and styrene, contributes to the formation of the cross-linked polymer matrix that constitutes the walls of the polyHIPE foam. nih.govnih.gov The ability of the thiol-ene reaction to proceed rapidly and with high conversion is beneficial for quickly setting the HIPE structure. The resulting polyHIPEs are noted for their interconnected porous structure and can be designed to be either rigid or flexible. nih.gov

Table 2: Components in a Thiol-Ene based PolyHIPE Formulation

| Component | Role | Example |

| Continuous Phase | Forms the polymer scaffold after polymerization. | Monomers, cross-linkers, initiator. |

| Thiol Monomer | Provides thiol functionality for cross-linking. | This compound |

| Ene Monomer | Provides double bonds for reaction with thiols. | Divinylbenzene (DVB), Triallyl ether |

| Internal Phase | Acts as a template for the pore structure. | Water, often containing a salt like CaCl2 to control osmotic pressure. google.com |

| Surfactant | Stabilizes the high internal phase emulsion. | Sorbitan monooleate (Span 80) |

| Initiator | Initiates the polymerization reaction. | Photoinitiator (e.g., Irgacure 184) or Thermal Initiator. researchgate.net |

Thiol-Yne Chemistry with this compound

The thiol-yne reaction is another powerful click reaction that is analogous to the thiol-ene reaction but involves an alkyne (containing a carbon-carbon triple bond) instead of an alkene. nih.gov A key feature of the thiol-yne reaction is that each alkyne group can potentially react sequentially with two thiol groups. nih.gov

The mechanism, like the thiol-ene reaction, is typically radical-mediated:

A thiyl radical (from this compound) adds to one of the π-bonds of the alkyne, forming a vinyl sulfide (B99878) radical.

This radical undergoes chain transfer with another thiol molecule to yield a vinyl sulfide product and a new thiyl radical.

This resulting vinyl sulfide can then undergo a second thiol-ene addition with another thiyl radical, leading to a dithioether linkage. nih.gov

This dual addition capability allows for the creation of very highly cross-linked polymer networks when multifunctional thiols and alkynes are used. nih.gov The use of this compound in thiol-yne photopolymerizations allows for the rapid formation of homogeneous, high-Tg networks. nih.gov The resulting materials are highly tailorable, as residual alkyne, vinyl, or thiol groups can be left in the network by controlling the initial monomer stoichiometry, allowing for subsequent chemical modifications. nih.gov

Radical Polymerization Systems Utilizing this compound

Radical polymerization is a widely utilized method for synthesizing a variety of polymers. The inclusion of chain transfer agents like this compound is a critical strategy for tailoring the properties of the resulting polymer.

Free Radical Polymerization (FRP) of Acrylic Monomers

In the realm of free radical polymerization, particularly in emulsion systems for acrylic monomers, this compound has been identified as an effective chain-transfer agent. Its primary function is to lower the molecular weight of the resulting polymers and narrow their molecular weight distribution. researchgate.net

The mechanism of chain transfer involves the abstraction of a hydrogen atom from the thiol group of this compound by a growing polymer radical. This terminates the growth of that specific polymer chain and generates a new thiyl radical. This new radical can then initiate the polymerization of another monomer molecule, starting a new polymer chain. This process effectively regulates the average chain length of the polymers being formed.

The use of 3-mercaptopropionate esters, including the 2-ethylhexyl variant, has been shown to provide excellent control over the molecular weight of acrylic polymers. researchgate.net This control is crucial for applications where specific polymer properties, which are often dependent on molecular weight, are required. Research has demonstrated that the presence of these chain-transfer agents leads to polymers with a lower heterogeneity index (HI), indicating a narrower molecular weight distribution. researchgate.net For instance, in the emulsion polymerization of acrylic monomers, the use of 3-mercaptopropionate esters has resulted in polymers with HI values as low as 1.48 and 1.51. researchgate.net

Click on the headers to sort the data.

| Run Number | Chain-Transfer Agent | Heterogeneity Index (HI) |

|---|---|---|

| 31 | 3-Mercaptopropionate Ester | 1.51 |

| 37 | 3-Mercaptopropionate Ester | 1.48 |

Data sourced from patent literature demonstrating the effect of 3-mercaptopropionate esters on the heterogeneity index in acrylic emulsion polymerization. researchgate.net

The efficiency of this compound as a chain transfer agent is attributed to the relatively weak S-H bond in the thiol group, which facilitates the hydrogen atom transfer to the growing polymer radical.

Applications of 2 Ethylhexyl 3 Mercaptopropionate in Advanced Materials Science

Polymer Synthesis and Modification

2-Ethylhexyl 3-mercaptopropionate (B1240610) plays a crucial role as a chain-transfer agent in polymerization processes. These agents are instrumental in controlling the molecular chain length during polymerization, which in turn influences the processing conditions and mechanical performance of the resulting polymer. The use of such agents can lead to a narrower molecular weight distribution, enhancing the material's properties.

Synthesis of Polymers with Controlled Molecular Weights and Distributions

In the realm of polymer synthesis, achieving a defined molecular weight and a narrow molecular weight distribution is critical for producing materials with consistent and predictable properties. 2-Ethylhexyl 3-mercaptopropionate is employed as a chain-transfer agent, particularly in emulsion polymerization of acrylic monomers, to achieve this control. By introducing this agent into the polymerization reaction, the growth of polymer chains can be effectively regulated, resulting in polymers with reduced molecular weights and a more uniform chain length. This level of control is essential for applications demanding high-performance polymers with specific melt flow characteristics and processability.

Formation of Core-Shell Latex Particles

Core-shell latex particles, which consist of a core of one polymer and a shell of another, offer a versatile platform for creating materials with combined or enhanced properties. The synthesis of these particles often involves multi-stage emulsion polymerization. While direct literature detailing the specific use of this compound in core-shell synthesis is not prevalent, its function as a chain-transfer agent is highly relevant. By controlling the molecular weight of the polymer in either the core or the shell, or both, one can tailor the morphology and the final properties of the latex particles. For instance, regulating the polymer chain length in the shell can influence the film-forming properties and the mechanical stability of the final product. The principles of chain transfer with agents like this compound are fundamental to achieving the desired polymer architecture in these complex, multi-phase systems.

Production of Polymer Films with Tailored Properties

The properties of polymer films, such as their mechanical strength, flexibility, and adhesion, are intrinsically linked to the molecular characteristics of the constituent polymer. The use of this compound as a chain-transfer agent allows for the fine-tuning of these molecular characteristics. By controlling the molecular weight, it is possible to influence the viscosity of the polymer solution or melt, which is a critical parameter in film casting and coating processes. Lower molecular weight polymers, for example, generally have lower viscosities, which can be advantageous for achieving thin, uniform films. Furthermore, the molecular weight distribution can affect the mechanical properties of the film, with narrower distributions often leading to improved performance.

Cross-linking Agents and Network Formation

Cross-linking is a process that creates a network structure within a polymer, leading to materials with increased rigidity, solvent resistance, and thermal stability. While this compound is primarily known as a chain-transfer agent, its thiol group has the potential to participate in certain cross-linking reactions, particularly in systems that utilize thiol-ene chemistry.

Development of UV-Curable Coatings and Inks

UV-curable coatings and inks are a class of materials that rapidly harden upon exposure to ultraviolet light. This curing process often involves the polymerization and cross-linking of monomers and oligomers. Thiol-ene chemistry, where a thiol reacts with a carbon-carbon double bond (ene), is a common mechanism in UV curing. While specific studies highlighting this compound in this application are not widely available, other multifunctional thiols like trimethylolpropane (B17298) tris(3-mercaptopropionate) (TMPTMP) and pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP) are frequently used as cross-linking agents in UV-curable formulations. feiplar.com These compounds can enhance the cure speed and improve the final properties of the coating. Given its thiol functionality, this compound could potentially be explored in similar systems, perhaps to control the degree of cross-linking or to modify the network structure.

Preparation of Hydrophilic PolyHIPEs for Controlled Release Systems

PolyHIPEs (High Internal Phase Emulsion Polymers) are highly porous materials with a well-defined interconnected pore structure, making them suitable for applications such as controlled release systems. The preparation of hydrophilic PolyHIPEs often involves the polymerization of a water-in-oil emulsion. Recent research has explored the use of thiol-ene chemistry to create degradable and hydrophilic PolyHIPEs. For instance, a study utilized a hydrophilic, water-miscible thiol, ethoxylated trimethylolpropane tris(3-mercaptopropionate) (ETTMP), in the formulation of thiol-ene polyHIPEs for drug delivery. researchgate.net The resulting materials exhibited high porosity and water uptake, demonstrating their potential for controlled release. Although this specific research does not use this compound, it underscores the utility of mercaptopropionate esters in the fabrication of advanced porous materials for biomedical applications. The principles of using thiol-containing compounds to form cross-linked networks in PolyHIPE synthesis could potentially be extended to include monofunctional thiols like this compound to modulate the network density and release characteristics.

Fabrication of Porous Polymer Membranes

The fabrication of porous polymeric membranes is a critical area in materials science, with applications ranging from separation technologies to biomedical devices. One innovative and efficient method for creating these materials is through thiol-ene chemistry. nih.govnih.gov This approach, a cornerstone of "click chemistry," involves the reaction between a thiol (a compound containing a -SH group) and an alkene (a compound with a C=C double bond) to form a stable thioether linkage. This reaction can be initiated by UV light or heat and is highly efficient, often reaching high conversion rates in very short timeframes. nih.govrsc.org

The versatility of thiol-ene chemistry allows for the functionalization of porous polymer monoliths, enabling the creation of materials with tailored properties, such as hydrophobic or hydrophilic surfaces. nih.gov For instance, researchers have successfully prepared porous polymer particles and monoliths by reacting multifunctional thiols with various "ene" compounds in the presence of a porogen (a substance that helps create pores). nih.govrsc.org This method allows for the manufacturing of reactive macroporous 3D structures with tunable physicochemical properties. bohrium.com

While thiol-containing compounds are integral to these advanced fabrication techniques, a review of the available scientific literature did not yield specific studies detailing the use of this compound in the fabrication of porous polymer membranes. The principles of thiol-ene chemistry, however, suggest a potential applicability for such functionalized thiols in this field.

Functional Materials and Specialty Chemicals

Use as Thiol Surrogates and Protecting Groups in Organic Synthesis

In the field of organic synthesis, this compound serves a dual purpose as both a thiol surrogate and a protecting group, particularly for aryl thiols. acs.org Thiols are often volatile and possess strong, unpleasant odors, which complicates their handling. This compound is an odorless and inexpensive alternative, acting as a practical "surrogate" for thiols in various reactions. acs.org

Furthermore, the 2-ethylhexyl propionate (B1217596) portion of the molecule functions as an effective protecting group for the thiol functionality. acs.org This is crucial in multi-step syntheses where the reactive thiol group must be masked to prevent unwanted side reactions. The protecting group is stable under certain reaction conditions, such as the aqueous basic conditions often used in Suzuki-Miyaura couplings, but can be readily cleaved later via a β-elimination mechanism under mild basic conditions to reveal the free thiol. acs.org

Palladium-Catalyzed Coupling Reactions (Suzuki-Miyaura, Migita)

A significant application of this compound is in palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-sulfur bonds. acs.orgnih.gov

The Suzuki-Miyaura reaction , a Nobel Prize-winning method for creating C-C bonds, typically involves an organoboron compound and an organic halide. nih.gov Research by Itoh and Mase demonstrated that this compound is an excellent thiol surrogate for coupling with aryl halides in palladium-catalyzed reactions. acs.orgnih.gov The thioether formed from the coupling is stable under the aqueous sodium carbonate conditions typical for the Suzuki-Miyaura reaction. acs.org This allows for the synthesis of complex molecules where a biaryl structure is created while the protected thiol remains intact for subsequent transformations. The deprotection can be achieved in situ after the coupling is complete. acs.org

In the context of the Migita coupling , which forms carbon-sulfur bonds, iso-octyl-3-mercaptopropionate (an isomer of this compound) has been employed as an inexpensive and odorless sulfur source for the synthesis of diaryl thioethers. rsc.org This provides a practical alternative to other sulfur reagents like triisopropylsilanethiol (B126304) (TIPS-SH). rsc.org

Table 1: Examples of this compound in Palladium-Catalyzed Coupling

| Aryl Halide Substrate | Boronic Acid/Thiol | Catalyst System | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-4-iodobenzene | This compound | Pd₂(dba)₃ / Xantphos | Toluene | p-Bromobenzene thioether of 2-ethylhexyl-3-mercaptopropionate | 90% | acs.org |

| p-Bromobenzene thioether | Phenylboronic acid | Pd(PPh₃)₄ | Toluene, aq. Na₂CO₃, reflux | Biphenyl derivative with protected thiol | High Yield | acs.org |

Synthesis of Aryl Thiols and Thioethers

This compound is a key reagent for the synthesis of aryl thioethers and, subsequently, aryl thiols. acs.org The process begins with a palladium-catalyzed coupling reaction between an aryl halide (such as an aryl bromide or triflate) and this compound. nih.gov This reaction efficiently forms a stable aryl thioether where the sulfur atom is protected by the 2-ethylhexyl propionate group. acs.org

This resulting thioether can be a final product itself or serve as an intermediate. If the corresponding aryl thiol (a thiophenol derivative) is the desired product, the protecting group can be easily removed. This deprotection is typically accomplished through a base-mediated β-elimination reaction, for example, by treating the thioether with sodium ethoxide (NaOEt) in ethanol. acs.org This two-step sequence provides a reliable and odorless route to obtaining substituted aryl thiols that may not be commercially available. rsc.org

Protection in Oligonucleotide Synthesis

The chemical synthesis of DNA and RNA oligonucleotides is a complex process that relies heavily on the use of protecting groups for the various functional moieties of the nucleosides (the base, the sugar, and the phosphate (B84403) group). nih.govnih.gov These protecting groups must be stable throughout the iterative synthesis cycles and then be cleanly removed at the end without damaging the newly formed oligonucleotide chain. nih.gov While a variety of protecting groups are employed in this field, a review of the scientific literature did not identify specific research or applications involving this compound as a protecting group in oligonucleotide synthesis.

Role in Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. Alkanethiols that form SAMs on gold surfaces are a classic example and are foundational to applications in nanoscience, electronics, and biosensing. utexas.edu The thiol group provides a strong anchoring point to the gold surface, while the properties of the monolayer are determined by the terminal functional group and the packing of the alkyl chains.

Chemical suppliers list this compound as a "Self-Assembly Material," indicating its intended use in this area of materials science. rsc.orgrsc.org However, a detailed review of the available research literature did not yield specific studies on the characterization, formation, or properties of self-assembled monolayers formed specifically from this compound on any substrate.

Application in Adhesives

In the formulation of adhesives, particularly acrylic pressure-sensitive adhesives (PSAs), precise control over the polymer's molecular weight and architecture is crucial for achieving the desired balance of tack, peel adhesion, and shear strength. nih.govmdpi.com this compound serves as a highly effective chain transfer agent in the free-radical polymerization of acrylic monomers. chemblink.com

During emulsion polymerization, the thiol group (-SH) of this compound can terminate the growth of a polymer chain and initiate a new one. This process allows for the production of polymers with a lower molecular weight and a narrower molecular weight distribution. chemblink.comarkema.com The ability to control these parameters is essential for tailoring the viscoelastic properties of the adhesive, which in turn govern its performance. arkema.com For instance, a lower molecular weight can improve the flow of the adhesive, enhancing its ability to wet and adhere to a substrate.

The inclusion of this compound in adhesive formulations offers several benefits:

Molecular Weight Control: As a chain transfer agent, it effectively regulates the molecular weight of the polymer, which is a key factor in determining the adhesive's final properties. chemblink.comrsc.org

Enhanced Adhesion: The thiol group is known to have strong adhesive properties, which can enhance the bonding strength of the final adhesive formulation. chemblink.com

Flexibility and Durability: The ester functionality of the molecule contributes to the flexibility and durability of the adhesive, making it suitable for a wide range of applications. chemblink.com

The use of mercaptans as chain transfer agents is a well-established practice in the polymer industry for achieving specific material performance characteristics. arkema.com The selection of a particular chain transfer agent and its concentration allows for the fine-tuning of the polymer's properties.

Table 1: Impact of Mercaptan Chain Transfer Agents on Polymer Properties in Adhesives

| Property | Effect of Chain Transfer Agent | Rationale |

|---|---|---|

| Molecular Weight | Decreased | Termination of growing polymer chains and initiation of new ones. chemblink.comarkema.com |

| Molecular Weight Distribution | Narrower | More uniform polymer chain lengths are produced. arkema.com |

| Tack | Can be optimized | Lower molecular weight can improve surface wetting and initial grab. |

| Peel Adhesion | Can be optimized | A balance of cohesive and adhesive forces is achieved through molecular weight control. |

| Shear Strength (Cohesion) | Can be optimized | Control over polymer chain entanglement and intermolecular forces. |

Potential in Oxygen Barrier Coatings

The development of high-performance oxygen barrier coatings is critical for the packaging of sensitive goods such as food, pharmaceuticals, and electronics. Thiol-containing compounds are emerging as promising components in the formulation of such coatings due to their reactivity and ability to form dense, cross-linked networks. nih.govacs.orgbohrium.comacs.org

The potential of this compound in oxygen barrier coatings stems from two primary mechanisms: the formation of a tortuous path for oxygen molecules and the potential for oxygen scavenging.

Thiol-ene chemistry, which involves the reaction between a thiol and a double bond (ene), can be utilized to create highly cross-linked polymer networks. nih.govacs.orgbohrium.comacs.orgrsc.org These networks can form a dense barrier layer that physically impedes the diffusion of oxygen molecules. The incorporation of this compound into such a polymer matrix could contribute to the formation of a more complex and tortuous path, thereby reducing the oxygen transmission rate.

Furthermore, the thiol group itself has the potential to act as an oxygen scavenger. rsc.orgnih.govresearchgate.netresearchgate.net Thiols can be oxidized by molecular oxygen, a reaction that can be catalyzed by the presence of transition metals. researchgate.net This suggests that the thiol groups within a coating could react with and consume oxygen molecules that attempt to permeate the film, effectively preventing them from reaching the packaged product. This reactive barrier would complement the passive barrier properties of the polymer network.

Research into thiol-containing polymers has demonstrated their potential for creating innovative barrier coatings. nih.govacs.orgbohrium.comacs.org While direct studies on this compound for this specific application are not widely published, the fundamental principles of thiol chemistry provide a strong basis for its potential in this area.

Table 2: Conceptual Impact of this compound on Oxygen Barrier Coating Properties

| Property | Potential Effect | Underlying Mechanism |

|---|---|---|

| Oxygen Transmission Rate (OTR) | Decreased | Creation of a tortuous diffusion path through the polymer matrix and potential oxygen scavenging by the thiol group. rsc.orgnih.govacs.orgbohrium.comacs.orgresearchgate.net |

| Coating Density | Increased | Potential for high cross-linking density through thiol-ene reactions. rsc.org |

| Film Flexibility | Maintained or Improved | The 2-ethylhexyl group can impart flexibility to the polymer backbone. chemblink.com |

| Adhesion to Substrate | Potentially Enhanced | The thiol group can exhibit good adhesion to various surfaces. chemblink.com |

Environmental and Toxicological Considerations in the Research and Application of 2 Ethylhexyl 3 Mercaptopropionate

Environmental Fate and Biodegradation Studies

The "ready biodegradability" of a chemical is a stringent classification indicating that the compound is expected to undergo rapid and complete breakdown in an aerobic aquatic environment. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used for this assessment. For a substance to be classified as readily biodegradable in these tests, it must typically achieve a degradation level of 60% of its theoretical maximum for oxygen depletion or carbon dioxide generation within a 10-day window during the 28-day test period.

Studies have been conducted on 2-Ethylhexyl 3-mercaptopropionate (B1240610) using standard ready biodegradability test methods, specifically the Closed Bottle Test (OECD 301D) and the Manometric Respirometry Test (OECD 301F). In these tests, which use a single source of inoculum, 2-Ethylhexyl 3-mercaptopropionate did not meet the stringent criteria to be classified as "readily biodegradable."

In one set of experiments using the Closed Bottle Test, the compound showed biodegradation percentages of 54.3% and 49.8%, with a mean of 52.1%. researchgate.net Another test yielded values of 42.4% and 51.6%, with a mean of 47.0%. researchgate.net While these results show significant biodegradation, they fall short of the 60% pass level required for the "readily biodegradable" classification. researchgate.net

To better understand the biodegradability of this compound, it is useful to compare its performance with structurally related mercaptocarboxylic acids and their esters. Research investigating a range of these compounds shows varied results, with no universal trend observed when comparing the biodegradability of esters to their corresponding carboxylic acids. researchgate.net

In aqueous solutions, esters can undergo partial hydrolysis to form alcohols and acids, a process that can occur even at neutral pH during the 28-day test period. researchgate.net The biodegradability of this compound was found to be significant, though not meeting the "ready" criteria. This is in contrast to some of its related compounds. For instance, its parent acid, 3-Mercaptopropionic acid (3-MPA), has shown highly variable results, sometimes achieving high degradation and other times very little. nih.gov Esters with smaller alcohol groups, like Methyl 3-mercaptopropionate, also show inconsistent results across different tests. nih.gov The data suggests that the structure of the ester group plays a significant role in the extent of biodegradation. researchgate.netnih.gov

Table 1: Comparative Biodegradation of this compound and Related Compounds This table is interactive. You can sort and filter the data.

| Compound | CAS Number | Test Method | Biodegradation (%) | Readily Biodegradable | Source |

|---|---|---|---|---|---|

| This compound | 50448-95-8 | OECD 301D | 52.1 ± 3.2 | No | researchgate.net |

| This compound | 50448-95-8 | OECD 301D | 47.0 ± 6.5 | No | researchgate.net |

| Isooctyl 3-mercaptopropionate | 30374-01-7 | OECD 301D | 31.6 ± 0.8 | No | researchgate.net |

| Methyl 3-mercaptopropionate | 2935-90-2 | OECD 301D | 63.4 ± 2.3 | Yes | nih.gov |

| Methyl 3-mercaptopropionate | 2935-90-2 | OECD 301F | 17.7 ± 8.0 | No | nih.gov |

| Butyl 3-mercaptopropionate | 16215-21-7 | OECD 301D | 62.2 ± 0.5 | Yes | nih.gov |

| 3-Mercaptopropionic acid | 107-96-0 | OECD 301F | 82.8 ± 5.9 | Yes | nih.gov |

| 3-Mercaptopropionic acid | 107-96-0 | OECD 301F | 95.8 ± 8.0 | Yes | nih.gov |

| 3-Mercaptopropionic acid | 107-96-0 | OECD 301D | 2.2 ± 2.3 | No | nih.gov |

Toxicological Profiles and Safety Assessments

The toxicological profile of a chemical provides essential information about its potential to cause harm to human health. This involves a range of studies to identify hazards associated with different types of exposure.

Acute toxicity studies evaluate the adverse effects that may occur shortly after a single or short-term exposure to a substance. According to aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and may be toxic if inhaled (Acute Toxicity 3, Inhalation). nih.govchemicalbook.com

Table 2: Acute Toxicity Profile of this compound and Related Esters This table is interactive. You can sort and filter the data.

| Compound | Route | Species | Value | Classification | Source |

|---|---|---|---|---|---|

| This compound | Oral | Not specified | Data not available | Harmful if swallowed (Category 4) | nih.gov, chemicalbook.com |

| This compound | Dermal | Not specified | Data not available | Not classified | thegoodscentscompany.com |

| This compound | Inhalation | Not specified | Data not available | Toxic if inhaled (Category 3) | nih.gov |

| 2-Ethylhexyl acrylate (B77674) | Oral | Rat | LD50 = 4435 mg/kg bw | - | industrialchemicals.gov.au |

| 2-Ethylhexyl acrylate | Dermal | Rat, Rabbit | LD50 > 2000 mg/kg bw | Low toxicity | industrialchemicals.gov.au |

| Bis(2-ethylhexyl) adipate | Oral | Rat | LD50 > 20000 mg/kg bw | Low toxicity | europa.eu |

| Tris(2-ethylhexyl)benzene-1,2,4-tricarboxylate | Oral | Rat | LD50 > 2000 mg/kg bw | Low toxicity | oecd.org |

| Bis(2-ethylhexyl) phosphate (B84403) | Oral | - | - | Harmful if swallowed (Category 4) | nih.gov |

Repeated Dose Toxicity Studies

Repeated dose toxicity studies are designed to evaluate the effects of long-term or repeated exposure to a substance. There are no specific repeated dose toxicity studies publicly available for this compound.

However, studies on other 2-ethylhexyl esters provide some insight into the potential effects. A 28-day repeated oral dose study in rats with fatty acids (C8-C16), 2-ethylhexyl esters, reported a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg bw/day, as no clinical signs of toxicity or significant changes in body weight, food consumption, or organ weights were observed. industrialchemicals.gov.au Similarly, a 28-day study with 2-ethylhexyl stearate (B1226849) also resulted in a NOAEL of 1000 mg/kg bw/day. industrialchemicals.gov.au A 28-day inhalation study on di-(2-ethylhexyl) phthalate (B1215562) (DEHP) in rats found increased relative lung and liver weights at the highest dose, with a no-observed-effect level (NOEL) of 0.05 mg/litre. nih.gov These effects were reversible after an 8-week post-exposure period. nih.gov

While direct studies on the liver toxicity mechanism of this compound are lacking, research on its primary metabolite, 2-ethylhexanol, provides critical insights. Esters like this compound are expected to be hydrolyzed in the body, releasing 2-ethylhexanol and 3-mercaptopropionic acid. The toxicity of many 2-ethylhexyl esters is often linked to the 2-ethylhexanol moiety. industrialchemicals.gov.au

Studies on perfused rat livers have shown that 2-ethylhexanol inhibits the β-oxidation of fatty acids in mitochondria. nih.gov This inhibition disrupts the normal metabolic process where fatty acids are broken down to produce energy. Specifically, 2-ethylhexanol was found to decrease the production of ketone bodies, which are produced from fatty acid oxidation, and lead to an increase in hepatic triglycerides. nih.gov The study concluded that 2-ethylhexanol specifically targets mitochondrial β-oxidation, while peroxisomal β-oxidation is not affected. nih.gov

Further research on isolated rat liver mitochondria demonstrated that 2-ethylhexanol can uncouple oxidative phosphorylation. nih.gov This action disrupts the process of ATP synthesis, the main energy currency of the cell, and leads to a collapse of ion gradients across the mitochondrial membrane, which can precede cell death. nih.gov The hepatotoxicity of related compounds like di-(2-ethylhexyl) phthalate (DEHP) has also been linked to its metabolite mono(2-ethylhexyl) phthalate (MEHP) and involves mechanisms such as oxidative stress, apoptosis, and inflammation. researchgate.netmdpi.com

Sensitization Potential

According to aggregated GHS information from notifications to the ECHA C&L Inventory, 19% of notifiers classify this compound as a skin sensitizer (B1316253) (Category 1B), with the corresponding hazard statement H317: "May cause an allergic skin reaction". nih.gov This indicates a potential for the substance to elicit a skin sensitization response upon repeated contact.

The direct peptide reactivity assay (DPRA) is an in vitro method used to evaluate the skin sensitization potential of chemicals. researchgate.net A study utilizing DPRA to assess a range of volatile and semi-volatile organic compounds found that 25 out of 81 evaluable compounds were classified as positive for sensitization potential. researchgate.net While this study did not specifically test this compound, it demonstrates a methodology for assessing this endpoint. For example, hexanal (B45976) and nonanal, found in fragrances and building materials, tested positive in the DPRA. researchgate.net

In vivo tests, such as the local lymph node assay (LLNA), are also used to determine sensitization potential. For instance, a study on Brazilian green propolis using the LLNA identified it as a "moderate sensitizer". mdpi.com Research on di-(2-ethylhexyl) phthalate (DEHP) has suggested it can have an adjuvant effect, enhancing sensitization to other chemicals. researchgate.net

Environmental Hazard and Risk Assessment Frameworks (e.g., REACH)

This compound is registered under the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. europa.eu The REACH framework aims to ensure a high level of protection for human health and the environment from the risks that can be posed by chemicals. globalnorm.de As an actively registered substance, a dossier containing information on its properties, uses, and potential hazards has been submitted to the European Chemicals Agency (ECHA). nih.goveuropa.eu

The aggregated GHS classification data submitted under REACH indicates that this compound is considered hazardous to the aquatic environment. nih.gov Specifically, 19% of notifications classify it as H400: "Very toxic to aquatic life," and 17.5% classify it as H410: "Very toxic to aquatic life with long lasting effects". nih.gov

The REACH regulation includes provisions for restricting substances that pose an unacceptable risk. globalnorm.de While this compound is not currently on the list of restricted substances under Annex XVII of REACH, its environmental classification suggests that its use would be subject to risk management measures to minimize environmental exposure.

Strategies for Mitigating Environmental Impact in Chemical Processes

Development of Less Toxic Chain Transfer Agents

The development of less toxic and more environmentally friendly chain transfer agents is a key area of research in polymer chemistry, driven by principles of green chemistry. rsc.org The goal is to replace more hazardous substances with alternatives that exhibit lower toxicity to humans and the environment.

One approach is the use of iron-based catalysts in atom transfer radical polymerization (ATRP). mdpi.com Iron is an attractive alternative to other metals due to its low toxicity, low cost, and abundance. mdpi.com Research has focused on developing iron complexes with "green" ligands, such as those based on organic acids, to further reduce the environmental impact. mdpi.com

Another strategy involves enzymatic catalysis. Enzymes are biodegradable, highly selective, and can operate under mild reaction conditions, making them an environmentally friendly option for controlling polymerization processes. mdpi.com

The development of sustainable polymers also involves incorporating flame retardants that are non-toxic. Traditional halogen-based flame retardants can release harmful gases, leading to research into alternatives like polyhedral oligomeric silsesquioxanes (POSS), which are noted for their thermal stability and non-toxic nature. mdpi.com

Use of Odorless Thiol Surrogates

The strong, unpleasant odor of many thiols presents a significant challenge in their handling and application. This has led to the development of "odorless" thiol surrogates, which are compounds that can generate the desired thiol in situ, thus avoiding the need to handle the volatile and odorous free thiol.

One strategy is the use of Bunte salts, which are readily prepared from odorless and inexpensive sodium thiosulfate (B1220275) and alkyl halides. rsc.org These crystalline solids can then be used to generate thiols under acidic conditions for reactions such as thia-Michael additions. rsc.org

Another approach is the use of this compound itself as an odorless thiol surrogate. acs.orgnih.gov It has been demonstrated to be effective in various chemical transformations, including Suzuki-Miyaura reactions, where it can act as a protective group for thiols. acs.org Similarly, it has been used in the synthesis of 2'-deoxy-6-thioguanosine, highlighting its utility as an odorless reagent in the preparation of modified nucleosides. nih.gov

The development of novel odorless thiols and their precursors is an active area of research. For example, p-dodecylbenzenethiol and p-octyloxybenzenethiol have been synthesized as new odorless benzenethiols for use in glycosylation reactions. researchgate.net

Advanced Analytical and Computational Methodologies for 2 Ethylhexyl 3 Mercaptopropionate Research

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone of molecular structure elucidation. By interacting with electromagnetic radiation, molecules like 2-Ethylhexyl 3-mercaptopropionate (B1240610) provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-Ethylhexyl 3-mercaptopropionate. It provides information on the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

Research Findings: ¹H NMR spectra for this compound are typically recorded on instruments such as a 300 MHz Bruker AC-300. nih.gov The resulting spectrum displays distinct signals corresponding to the different types of protons in the molecule. The ethylhexyl group presents a complex set of overlapping signals in the aliphatic region, while the mercaptopropionate moiety shows more defined peaks. The triplet of the thiol proton (-SH), the two methylene (B1212753) triplets adjacent to the sulfur and carbonyl groups, and the signals from the 2-ethylhexyl chain are all key identifiers. chemicalbook.com ¹³C NMR provides complementary data, showing distinct peaks for the carbonyl carbon, the carbons adjacent to the sulfur and oxygen atoms, and the various carbons of the ethylhexyl chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted chemical shift (δ) ranges based on the typical environments of protons in the molecule.

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (ethyl & butyl ends) | 0.8 - 1.0 | Triplet | 6H |

| -CH₂- (butyl chain) | 1.2 - 1.4 | Multiplet | 8H |

| -CH- (chiral center) | 1.5 - 1.7 | Multiplet | 1H |

| -SH (thiol) | 1.5 - 1.7 | Triplet | 1H |

| -C(=O)-CH₂- | 2.6 - 2.8 | Triplet | 2H |

| -CH₂-SH | 2.8 - 3.0 | Quartet | 2H |

| -O-CH₂- | 4.0 - 4.2 | Doublet | 2H |

Infrared (IR) Spectroscopy